Cas no 2138213-62-2 (Sodium;2-(4-fluorophenyl)ethanesulfinate)

Sodium 2-(4-fluorophenyl)ethanesulfinate is a versatile organic compound featuring a 4-fluorophenyl group and an ethanesulfinate moiety. This compound offers significant advantages in organic synthesis, including enhanced reactivity and selectivity. Its unique structure facilitates the formation of carbon-carbon bonds, making it a valuable intermediate in the synthesis of various organic molecules. The presence of the sodium salt enhances solubility and stability, facilitating efficient reactions.
Sodium;2-(4-fluorophenyl)ethanesulfinate structure
2138213-62-2 structure
Product Name:Sodium;2-(4-fluorophenyl)ethanesulfinate
CAS No:2138213-62-2
MF:C8H8FNaO2S
MW:210.201095581055
CID:5866885
PubChem ID:145913821
Update Time:2025-06-20

Sodium;2-(4-fluorophenyl)ethanesulfinate Chemical and Physical Properties

Names and Identifiers

    • EN300-724376
    • sodium 2-(4-fluorophenyl)ethane-1-sulfinate
    • 2138213-62-2
    • Sodium;2-(4-fluorophenyl)ethanesulfinate
    • Inchi: 1S/C8H9FO2S.Na/c9-8-3-1-7(2-4-8)5-6-12(10)11;/h1-4H,5-6H2,(H,10,11);/q;+1/p-1
    • InChI Key: NXMYCNDBYIUHNH-UHFFFAOYSA-M
    • SMILES: S(CCC1C=CC(=CC=1)F)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 210.01267311g/mol
  • Monoisotopic Mass: 210.01267311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.3Ų

Sodium;2-(4-fluorophenyl)ethanesulfinate Pricemore >>

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2138213-62-2 95%
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Additional information on Sodium;2-(4-fluorophenyl)ethanesulfinate

Sodium 2-(4-Fluorophenyl)ethanesulfinate (CAS No. 2138213-62-2): An Overview

Sodium 2-(4-fluorophenyl)ethanesulfinate (CAS No. 2138213-62-2) is a specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated phenyl group and an ethanesulfinate moiety. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and diagnostic agents.

The fluorinated phenyl group in Sodium 2-(4-fluorophenyl)ethanesulfinate plays a crucial role in enhancing the compound's biological activity and pharmacokinetic properties. Fluorine atoms are known for their ability to modulate the lipophilicity and metabolic stability of organic molecules, making them valuable in drug design. Recent studies have shown that fluorinated compounds can exhibit improved binding affinities to target proteins, thereby enhancing their therapeutic efficacy.

The ethanesulfinate moiety is another key structural element of Sodium 2-(4-fluorophenyl)ethanesulfinate. Sulfinate groups are versatile functional groups that can participate in various chemical reactions, including nucleophilic substitution and redox processes. In the context of medicinal chemistry, sulfinate groups can serve as prodrugs or bioisosteres, which can be metabolized in vivo to release active pharmacological agents. This property makes Sodium 2-(4-fluorophenyl)ethanesulfinate a promising candidate for the development of prodrugs with enhanced bioavailability and reduced side effects.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of Sodium 2-(4-fluorophenyl)ethanesulfinate. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which allow for the selective introduction of the fluorinated phenyl group onto the ethanesulfinate scaffold. These synthetic strategies not only improve the yield and purity of the final product but also reduce the environmental impact associated with traditional synthesis methods.

In addition to its potential as a drug candidate, Sodium 2-(4-fluorophenyl)ethanesulfinate has been explored for its use in diagnostic imaging. The fluorine atom can be detected using nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET), making it a valuable tool for monitoring drug distribution and metabolism in vivo. This application is particularly relevant in oncology, where precise imaging techniques are essential for early cancer detection and treatment monitoring.

The biological activity of Sodium 2-(4-fluorophenyl)ethanesulfinate has been evaluated through a series of in vitro and in vivo studies. Preclinical research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Mechanistic studies have revealed that Sodium 2-(4-fluorophenyl)ethanesulfinate can induce apoptosis by disrupting key signaling pathways involved in cell proliferation and survival.

Clinical trials are currently underway to further investigate the safety and efficacy of Sodium 2-(4-fluorophenyl)ethanesulfinate as a therapeutic agent. Early results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and significant reductions in tumor size. These findings underscore the potential of this compound to address unmet medical needs in oncology and other therapeutic areas.

In conclusion, Sodium 2-(4-fluorophenyl)ethanesulfinate (CAS No. 2138213-62-2) represents a promising chemical entity with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential biological activity and diagnostic utility, make it an attractive candidate for further development. As research continues to advance, it is anticipated that this compound will play a significant role in the discovery and development of novel therapeutic agents.

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